1-Chloro-2-nitrobenzene

Overview

Description

1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or forinic acid as hydrogen donor. Reaction of this compound with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720(zeolite).

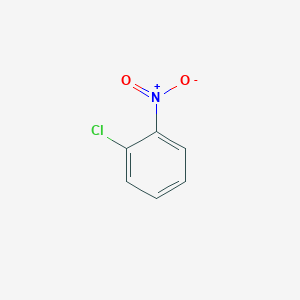

This compound is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)

Mechanism of Action

Target of Action

1-Chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho-hydrogens has been replaced by chlorine . It primarily targets aromatic compounds, particularly benzene derivatives, due to its electrophilic nature .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . This process occurs in two steps:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

This compound can undergo nucleophilic aromatic substitution reactions . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .

Pharmacokinetics

This compound has a molecular mass of 157.6, a boiling point of 246°C, and a melting point of 33°C . It has a density of 1.4 g/cm³ and is insoluble in water . Its vapour pressure at 20°C is 0.6 kPa, indicating that it can exist in the air in a vapor form . These properties impact its bioavailability and distribution in the environment.

Result of Action

The result of the action of this compound is the formation of new compounds through electrophilic aromatic substitution and nucleophilic aromatic substitution . These reactions can lead to the formation of a variety of products, depending on the specific conditions and reactants involved.

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is combustible and can cause fire or explosion . It gives off irritating or toxic fumes in a fire . It is also toxic if swallowed, harmful in contact with skin, and toxic to aquatic life . Therefore, it is crucial to handle this compound with care, ensuring good ventilation, preventing dust dispersion, and using protective clothing .

Biochemical Analysis

Biochemical Properties

The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

1-Chloro-2-nitrobenzene is known to be toxic and can cause damage to the blood system and the liver through prolonged or repeated exposure . Chronic exposure may cause liver damage and symptoms such as fatigue, dizziness, headache, insomnia, and weight loss .

Molecular Mechanism

It is known that the compound is a strong oxidant and can react violently with other substances .

Temporal Effects in Laboratory Settings

It is known that the compound decomposes on burning, producing toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

There is currently no available data on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available data on how this compound is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

1-Chloro-2-nitrobenzene (CAS: 88-73-3) is an aromatic nitro compound that has garnered attention due to its biological activities and potential toxicological effects. This article provides a comprehensive overview of its biological activity, including mutagenicity, carcinogenicity, reproductive toxicity, and metabolic pathways, supported by relevant data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 173.56 g/mol

- CAS Number : 88-73-3

Mutagenicity and Genotoxicity

This compound exhibits weak mutagenic activity in bacterial test systems such as the Ames test but shows no mutagenicity in mammalian cell cultures. It has been reported to induce weak clastogenic effects in vitro, particularly increasing rates of sister chromatid exchanges (SCEs) in mammalian cells, although the biological relevance of this effect remains unclear .

Summary of Mutagenicity Studies

| Study Type | Organism | Result |

|---|---|---|

| Ames Test | Bacteria | Weakly mutagenic |

| Mammalian Cell Culture | Various | Not mutagenic |

| Drosophila melanogaster | Drosophila | Not mutagenic |

Carcinogenic Potential

The carcinogenic potential of this compound has been investigated through various animal studies. Evidence suggests that it can induce tumors in multiple organs when administered to rats and mice. Notably, studies have indicated that exposure through inhalation or oral administration may lead to significant liver and kidney damage, correlating with tumor development .

Carcinogenicity Case Studies

| Study Reference | Species | Route | Dose (ppm) | Tumor Incidence |

|---|---|---|---|---|

| Weisburger et al. (1978) | CD-1 Mice | Oral | 3000, 6000 | Increased liver tumors |

| Matsumoto et al. (2006) | Crj:BDF1 Mice | Oral | 100, 500, 2500 | Malignant liver tumors |

Reproductive Toxicity

Research on the reproductive toxicity of this compound indicates that it does not exhibit significant reproductive toxicity in specific strains of mice following oral administration. However, alterations in organ weights (e.g., liver and spleen) and elevated methemoglobin levels were observed . The NOAEL (No Observed Adverse Effect Level) for fertility was established at a higher dose compared to those causing histopathological changes.

Metabolism and Absorption

The absorption of this compound occurs through various routes: dermal, gastrointestinal, and respiratory. Studies show that approximately 80% of the compound is absorbed following oral administration, with significant urinary excretion observed over time .

Metabolic Pathways

The metabolism of this compound involves conversion to reactive intermediates that can interact with cellular macromolecules, leading to potential genotoxic effects. The compound is primarily metabolized by cytochrome P450 enzymes.

Toxicological Data

The toxicological profile of this compound includes acute toxicity studies revealing an LD50 ranging from 144 mg/kg to 560 mg/kg depending on the species and route of administration . Signs of intoxication include reduced activity, ocular discharge, and gastrointestinal inflammation.

Summary of Toxicological Findings

| Parameter | Value |

|---|---|

| LD50 (Sprague-Dawley Rats) | 560 mg/kg |

| LD50 (Wistar Rats) | 144 mg/kg |

| Main Toxic Effects | Liver damage, jaundice |

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-2-nitrobenzene features two reactive sites: a chlorine atom and a nitro group, making it a versatile intermediate in organic synthesis. Its molecular formula is , and it is characterized by a moderate solubility in water (0.59 g/L) and a relatively low volatility, which influences its handling and application in industrial settings .

Industrial Applications

This compound is primarily utilized as an intermediate in the production of various chemical compounds. The following table summarizes its key industrial applications:

Pharmacokinetic Studies

Research has indicated that this compound derivatives exhibit notable pharmacokinetic properties. Studies show that these compounds can undergo enzymatic reactions that influence their efficacy as drug candidates. For example, the second-order rate constants (log ) for non-enzymatic reactions have been analyzed to optimize drug formulations .

Toxicological Considerations

Despite its utility, this compound poses potential health risks. Toxicological assessments indicate that it can affect reproductive organs in animal models and has shown weak mutagenic activity in certain bacterial tests. The compound is suspected to possess carcinogenic potential based on studies indicating tumor induction in laboratory animals .

Table: Toxicological Data Summary

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity (Fish) | 96 h-LC50 = 25.5 mg/L for Cyprinus carpio |

| Chronic Toxicity (Daphnia) | 21 d-NOEC = 3 mg/L on reproduction |

| Genotoxicity | Weak clastogenic activity observed; potential DNA damage noted |

Case Study 1: Synthesis of 2-Nitroaniline

In a controlled laboratory setting, researchers synthesized 2-nitroaniline from this compound using a reduction process. This study highlighted the efficiency of using chloronitrobenzenes as starting materials for producing valuable intermediates in dye manufacturing.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the biodegradation potential of chloronitrobenzenes, including this compound. Results indicated low biodegradation rates due to the stability of nitro groups, emphasizing the need for careful management of waste containing this compound to mitigate environmental pollution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-2-nitrobenzene, and what are the critical parameters affecting isomer purity?

- Methodological Answer : this compound is synthesized via nitration of chlorobenzene using mixed nitric and sulfuric acids. The reaction temperature (maintained at 40–50°C) and stoichiometry of nitrating agents critically influence isomer distribution. Separation of isomers (ortho, meta, para) is achieved via fractional crystallization or distillation, with solvent polarity adjustments (e.g., ethanol/water mixtures) enhancing purity .

Table 1: Key Reaction Parameters for Nitration of Chlorobenzene

| Parameter | Optimal Range | Impact on Isomer Yield |

|---|---|---|

| Temperature | 40–50°C | Higher temps favor meta isomer |

| HNO₃:H₂SO₄ Ratio | 1:2 (v/v) | Excess H₂SO₄ improves nitration efficiency |

| Post-Reaction Quenching | Ice-water bath | Prevents over-nitration |

Q. How can researchers determine the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 7.5–8.5 ppm, with distinct splitting patterns for ortho-substitution.

- IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) confirm nitro groups.

- GC-MS : Retention time ~12.3 min (HP-5 column) with m/z 157 (M⁺) and fragment ions at m/z 121 (loss of Cl) .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling and storage?

- Methodological Answer :

- Physical Properties :

- Melting Point: 31–33°C; Boiling Point: 246°C

- Solubility: Insoluble in water; soluble in ethanol, benzene, ether.

- Density: 1.348 g/mL at 25°C .

- Stability : Decomposes at >250°C; incompatible with strong oxidizers (e.g., peroxides). Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How can discrepancies in mutagenicity data for this compound be resolved through mechanistic studies and weight-of-evidence approaches?

- Methodological Answer : Contradictory mutagenicity results (e.g., Ames test variability) arise from differences in metabolic activation systems. A weight-of-evidence approach integrating:

- In vitro assays : Use S9 liver fractions from multiple species (rat, human).

- Computational modeling : QSAR predicts nitro-reduction potential (e.g., LUMO energy < -1.5 eV correlates with mutagenicity).

- In vivo follow-up : Micronucleus tests in rodent models to confirm clastogenicity .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) level predicts regioselectivity in further nitration/sulfonation.

- Hammett Constants : σₚ⁺ values (Cl: +0.23; NO₂: +0.78) guide reactivity at meta/para positions.

- Thermochemical Data : ΔfH°(gas) = 24.3 kJ/mol; used to model reaction energetics .

Q. What strategies optimize the separation of this compound from its isomers in mixed nitration products?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves ortho (RT: 8.2 min) from meta (RT: 9.5 min).

- Crystallization : Ethanol recrystallization at -20°C yields >98% pure ortho isomer due to lower solubility .

Q. How do solvent systems influence the crystallization behavior of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of dichloromethane/hexane (1:3) at 4°C produces monoclinic crystals (space group P2₁/c). SHELX refinement (R-factor < 0.05) confirms bond lengths: C-Cl = 1.74 Å, C-NO₂ = 1.47 Å. Avoid polar solvents (e.g., DMSO) to prevent solvate formation .

Q. What advanced analytical techniques are required to characterize trace degradation products of this compound under environmental conditions?

- Methodological Answer :

Preparation Methods

Traditional Nitration of Chlorobenzene

The most widely employed method for synthesizing 1-chloro-2-nitrobenzene involves the electrophilic nitration of chlorobenzene. This exothermic reaction utilizes a mixed acid system (HNO₃ and H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent .

Reaction Mechanism

Nitronium ion (NO₂⁺), generated via protonation of nitric acid by sulfuric acid, attacks the aromatic ring. The chlorine substituent directs nitration predominantly to the para position due to its electron-withdrawing nature, but steric and electronic effects allow minor ortho substitution . The overall reaction is:

6\text{H}5\text{Cl} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{O}2\text{NC}6\text{H}4\text{Cl} + \text{H}_2\text{O}

Isomer Distribution

Typical nitration conditions (30% HNO₃, 56% H₂SO₄, 14% H₂O at 25–50°C) yield:

| Isomer | Percentage |

|---|---|

| Para (1-Chloro-4-nitrobenzene) | 63–65% |

| Ortho (this compound) | 34–36% |

| Meta | <1% |

The ortho isomer’s lower stability and steric hindrance from the chlorine atom limit its formation .

Industrial Production and Optimization

Acid Composition and Temperature

Higher sulfuric acid concentrations (≥90%) favor nitronium ion formation, increasing reaction rates. A study using a microreactor demonstrated that at 95% H₂SO₄ and 15°C, chlorobenzene conversion reached 25% in 8 seconds, with ortho selectivity remaining below 1% .

Table 1: Effect of Sulfuric Acid Concentration on Conversion

| H₂SO₄ Concentration | Temperature (°C) | Conversion (%) | Ortho Selectivity (%) |

|---|---|---|---|

| 95% | 15 | 25 | <1 |

| 90% | 15 | 10 | <1 |

| 85% | 15 | <5 | <1 |

Separation Techniques

The ortho and para isomers are separated via fractional crystallization:

-

Cooling the Reaction Mixture : The para isomer crystallizes first due to its higher melting point (83°C vs. 31–33°C for ortho) .

-

Distillation : Residual ortho isomer is purified under reduced pressure (b.p. 246°C) .

Challenges and Innovations

Byproduct Formation

Dinitrochlorobenzenes (DNCB) form under prolonged reaction times or elevated temperatures. At 130°C, nitration of 1-chloro-2,4-dinitrobenzene produces 1-chloro-2,4,6-trinitrobenzene as a minor byproduct (<5%) .

Microreactor Technology

Continuous-flow microreactors improve heat and mass transfer, enabling precise control over residence time (8–22 seconds) and reducing DNCB formation to <1% .

Properties

IUPAC Name |

1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCFYVKQTRLZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020280 | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Monoclinic needles | |

CAS No. |

88-73-3, 25167-93-5 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloronitrobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1YI9R2K8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.